Technical Documentation Center

3-Bromo-7-chloroimidazo[1,2-c]pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine
  • CAS: 1289047-59-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine: Structure, Properties, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-c]pyrimidine scaffold is a nitrogen-fused heterocyclic system recognized for its significant therapeutic potential. As a bioisostere of puri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-c]pyrimidine scaffold is a nitrogen-fused heterocyclic system recognized for its significant therapeutic potential. As a bioisostere of purines, this chemical motif has been the foundation for developing a wide array of pharmacologically active molecules, including kinase inhibitors and agents with anti-inflammatory, antiviral, and anticancer properties.[1] This guide focuses on a specific, less-explored derivative, 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine, providing a comprehensive overview of its chemical structure, predicted properties, potential synthetic routes, and its promise as a versatile building block in medicinal chemistry.

Chemical Structure and Physicochemical Properties

3-Bromo-7-chloroimidazo[1,2-c]pyrimidine is a bicyclic heteroaromatic compound. The core structure consists of a pyrimidine ring fused with an imidazole ring. The numbering of the ring system places the bromine atom at position 3 and the chlorine atom at position 7.

Table 1: Physicochemical Properties of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine and a Related Analog

Property3-Bromo-7-chloroimidazo[1,2-c]pyrimidine (Predicted)8-bromo-5-chloro-imidazo[1,2-c]pyrimidine (Experimental/Supplier Data)
Molecular Formula C₆H₃BrClN₃C₆H₃BrClN₃
Molecular Weight 232.46 g/mol 232.47 g/mol [2][3]
Monoisotopic Mass 229.91989 DaNot specified
InChIKey FYWFJPNRYNRXPJ-UHFFFAOYSA-NZIEPMURXMHFKFQ-UHFFFAOYSA-N
Purity Not applicable95%[3]
Appearance Likely a solidSolid
Storage Not specifiedRefrigerated storage

Predicted data for 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine is derived from computational models. Data for the related analog is sourced from chemical suppliers and databases.

Synthesis and Reactivity: A Strategic Approach

The synthesis of the imidazo[1,2-c]pyrimidine core is typically achieved through the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound, a reaction known as the Chichibabin cyclization.[4] A plausible synthetic route for 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine can be proposed based on this established methodology.

Proposed Synthetic Pathway:

A potential starting material for this synthesis would be 2-amino-4-chloropyrimidine. The challenge lies in the selection of a suitable three-carbon α-halocarbonyl synthon that would lead to the desired 3-bromo substitution. A possible reactant could be a 1,2-dicarbonyl compound that is subsequently halogenated, or a related reactive species.

Hypothetical Experimental Protocol: Synthesis of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine

  • Step 1: Preparation of a suitable α-halocarbonyl precursor. This may involve the bromination of a protected 1,2-dicarbonyl compound.

  • Step 2: Cyclocondensation Reaction. To a solution of 2-amino-4-chloropyrimidine in a suitable solvent such as ethanol or DMF, the α-halocarbonyl precursor is added. The reaction mixture is then heated to reflux for several hours.

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine.

Reactivity and Potential for Derivatization:

The presence of two different halogen atoms at distinct positions on the imidazo[1,2-c]pyrimidine core makes this molecule a highly valuable scaffold for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions.

The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.[5] This differential reactivity allows for selective functionalization at the 3-position (bromine) while leaving the 7-position (chlorine) intact for subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of complex molecules and the generation of chemical libraries for drug discovery.

G cluster_synthesis Proposed Synthetic Workflow cluster_reactivity Differential Reactivity and Derivatization Start 2-Amino-4-chloropyrimidine + α-halocarbonyl precursor Reaction Chichibabin Cyclization Start->Reaction Product 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine Reaction->Product Core 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine Selective_Coupling Selective Cross-Coupling at C3-Br Core->Selective_Coupling e.g., Suzuki, Buchwald-Hartwig Intermediate 3-Aryl/Alkyl-7-chloroimidazo[1,2-c]pyrimidine Selective_Coupling->Intermediate Second_Coupling Cross-Coupling at C7-Cl Intermediate->Second_Coupling Final_Product 3,7-Disubstituted Imidazo[1,2-c]pyrimidine Library Second_Coupling->Final_Product

Caption: Proposed synthesis and derivatization of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine.

Potential Applications in Drug Discovery

The imidazopyrimidine scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a variety of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities.

  • Kinase Inhibition: Many imidazopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The imidazopyridine scaffold, a close relative, has also been extensively explored for kinase inhibitory activity.[7][8] Given this precedent, 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine serves as an excellent starting point for the design of novel kinase inhibitors.

  • Anticancer and Anti-inflammatory Activity: The inhibition of specific kinases, such as p38 MAP kinase by imidazopyrimidines, has been shown to suppress the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in treating inflammatory conditions like rheumatoid arthritis.[6] Furthermore, the structural similarity of imidazopyrimidines to purine bases allows them to interact with various enzymes and receptors involved in cancer pathways.[1]

  • Antimicrobial and Antiviral Agents: Various derivatives of the imidazo[1,2-a]pyrimidine scaffold have been synthesized and evaluated for their antibacterial and antifungal activities.[9][10] The ability to readily functionalize the core structure allows for the optimization of antimicrobial potency.

G cluster_pathway Illustrative Kinase Signaling Pathway Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Downstream_Kinases Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream_Kinases Cellular_Response Cell Proliferation, Survival, etc. Downstream_Kinases->Cellular_Response Inhibitor Imidazo[1,2-c]pyrimidine Derivative Inhibitor->Downstream_Kinases Inhibition

Caption: Imidazo[1,2-c]pyrimidines as potential kinase inhibitors in cellular signaling.

Conclusion

While 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine is a relatively under-explored compound, its chemical structure positions it as a highly promising and versatile building block for the synthesis of novel bioactive molecules. The differential reactivity of its halogen substituents offers a strategic advantage for the creation of diverse chemical libraries. Based on the extensive research into the broader family of imidazopyrimidines, derivatives of this compound are likely to exhibit interesting pharmacological properties, particularly as kinase inhibitors for applications in oncology and inflammatory diseases. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to unlock its full potential in drug discovery and development.

References

  • Rupert, K. C., Henry, J. R., Dodd, J. H., Wadsworth, S. A., Cavender, D. E., Olini, G. C., Fahmy, B., & Siekierka, J. J. (2003). Imidazopyrimidines, Potent Inhibitors of p38 MAP Kinase. Bioorganic & Medicinal Chemistry Letters, 13(3), 347–350. [Link]

  • Bartholomew, D. G., Huffman, J. H., Matthews, T. R., Robins, R. K., & Revankar, G. R. (1987). Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta.-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry, 30(11), 2021-2026. [Link]

  • Boukhallout, F. E., Dehamchia, M., Bayou, S., Adaika, C., Mohammed, A. M. A., & Régaïnia, Z. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. Indian Journal of Heterocyclic Chemistry, 34(03), 422-429. [Link]

  • Ghandi, M., & Foroumadi, A. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Ghosh Chowdhury, M., Kalmegh, V., Kapoor, S., Kamble, V., & Shard, A. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 15(5), 1488-1507. [Link]

  • Ghandi, M., & Foroumadi, A. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Organic Chemistry, 28(1), 2-16. [Link]

  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., Tsuji, E., Miyazawa, K., Misawa, K., Ohnota, H., & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9146–9158. [Link]

  • Patel, S., Sharma, M., & Sharma, P. K. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Teulade, J. C., Grassy, G., Girard, J. P., Chapat, J. P., & de Simeon de Buochberg, M. (1990). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 38(5), 1339-1343. [Link]

  • ResearchGate. (2025). A Novel Synthesis of Imidazo[1,2- c ]pyrimidines. [Link]

  • Al-Ghorbani, M., Chebude, Y., & Singh, P. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 4984. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-c)pyrimidine. PubChem Compound Database. Retrieved February 26, 2026, from [Link]

  • Bouhfid, L., Jhilil, M., Chouia, A., Bazi, F., Al-Soud, Y. A., & Jaradat, N. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of the Indian Chemical Society, 100(10), 101188. [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1972). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 15(8), 848–852. [Link]

  • Reddy, G. N., Kumar, M. S., & Kumar, K. A. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 1(4), 639–646. [Link]

  • Uravić, M., Matić, J., Rajić, Z., & Perković, I. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(20), 7176. [Link]

  • El-Faham, A., & El-Sayed, A. M. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]

  • Brown, D. J., & Hoskins, J. A. (1972). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 522-525. [Link]

Sources

Exploratory

The Imidazo[1,2-c]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Among the myriad of heterocyclic systems, the imidazo[1,2-c]pyrimidine scaffold has emerged as a "privileged" structure, a testament to its remarkable versatility and profound biological significance. This bicyclic heteroaromatic system, a bioisostere of purines, has demonstrated a broad spectrum of pharmacological activities, positioning it as a fertile ground for the development of next-generation therapeutics. This technical guide provides a comprehensive overview of the imidazo[1,2-c]pyrimidine core, from its fundamental synthesis to its diverse biological activities and burgeoning therapeutic potential.

The Architectural Blueprint: Synthesis of the Imidazo[1,2-c]pyrimidine Core

The synthetic accessibility of a scaffold is a cornerstone of its utility in drug discovery. The imidazo[1,2-c]pyrimidine ring system can be constructed through several reliable synthetic routes, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical properties.

A prevalent and facile method involves the condensation of a substituted 4-aminopyrimidine with an α-haloketone. This approach offers a straightforward pathway to a wide array of derivatives. For instance, a novel synthesis reported involves the reaction of 2,4-dichloro-5-methyl-5-nitropyrimidine with propargyl amine, which after a series of steps, yields substituted imidazo[1,2-c]pyrimidines.[1] Another versatile one-pot method utilizes the reaction of 4-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes to regiospecifically yield 3-substituted imidazo[1,2-c]pyrimidines.[2]

A representative synthetic protocol is outlined below:

Protocol 1: Synthesis of 3,7-Dimethyl-8-nitro-5H-imidazo[1,2-c]pyrimidin-5-one [1]

  • Step 1: Synthesis of 4-propargylamino-derivative (3). React 2,4-dichloro-5-methyl-5-nitropyrimidine (2) with propargyl amine at room temperature. The γ-nucleophilic substitution is favored, leading to the formation of the 4-aminopropargyl derivative.

  • Step 2: Cyclization. Dissolve the resulting compound (3) (0.01 mol) in concentrated H2SO4 (10 mL).

  • Step 3: Reaction. Maintain the reaction mixture at -4°C for 4 hours.

  • Step 4: Work-up. Pour the reaction mixture into crushed ice and neutralize with sodium hydroxide.

  • Step 5: Extraction. Extract the organic materials with chloroform (CHCl3).

  • Step 6: Drying and Purification. Dry the organic layer over MgSO4, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using a CHCl3/MeOH (90:10) eluent.

This synthetic versatility allows chemists to systematically modify the scaffold at various positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A Spectrum of Biological Activities: Unlocking the Therapeutic Potential

The imidazo[1,2-c]pyrimidine scaffold has been shown to interact with a diverse array of biological targets, leading to a wide range of pharmacological effects. The following sections delve into the most significant and well-documented biological activities of this remarkable heterocyclic system.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and certain cancers. Imidazo[1,2-c]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[3][4] Studies have shown that these compounds can inhibit key inflammatory mediators. For instance, some derivatives have been evaluated for their ability to reduce carrageenin-induced paw edema and pleurisy in rats.[3] The mechanism of action for some of these compounds is believed to involve the inhibition of platelet malondialdehyde production, a marker of oxidative stress and inflammation.[3]

A study of 24 imidazo[1,2-c]pyrimidine derivatives revealed that the presence of various substituents and an acidic or non-acidic moiety significantly influences their anti-inflammatory, analgesic, antipyretic, and gastric ulcerogenic activities.[4]

Anticancer Activity

The fight against cancer remains a primary focus of drug discovery, and the imidazo[1,2-c]pyrimidine scaffold has emerged as a promising platform for the development of novel anticancer agents. These compounds have been shown to inhibit various kinases, which are critical regulators of cell growth, proliferation, and survival.

Kinase Inhibition:

  • Cyclin-Dependent Kinase 2 (CDK2): Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of CDK2, a key enzyme in cell cycle regulation.[5] Pharmacological inhibition of CDKs is a promising therapeutic strategy for various cancers.[5] A co-crystal structure of a derivative in complex with CDK2 revealed its binding mode in the ATP pocket, highlighting a hydrogen bonding interaction with the hinge region residue Leu83.[5]

  • Spleen Tyrosine Kinase (Syk) Family Kinases: Imidazo[1,2-c]pyrimidine derivatives have been found to potently inhibit Syk family kinases, including Syk and ZAP-70, which play crucial roles in B- and T-cell activation.[6] This makes them potential therapeutic agents for allergic disorders and autoimmune diseases.[6] One notable compound, 9f, not only showed strong in vitro inhibitory activity but also demonstrated in vivo efficacy in mouse models of passive cutaneous anaphylaxis and Concanavalin A-induced IL-2 production when administered orally.[6]

  • Checkpoint Kinase 1 (CHK1) and Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK2): Researchers have developed imidazo[1,2-c]pyrimidines that can selectively inhibit CHK1 and MK2, two kinases involved in cell cycle checkpoint control.[7] Interestingly, small structural modifications on the scaffold led to a switch in potency between these two kinases.[7]

  • c-KIT Kinase: Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as inhibitors of c-KIT kinase, including its mutated forms that are implicated in gastrointestinal stromal tumors (GISTs).[8]

The following table summarizes the inhibitory activities of selected imidazo[1,2-c]pyrimidine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
9f Syk11[6]
9f ZAP-7012[6]
3b CDK2/cyclin E~1000[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Prepare a solution of the purified recombinant kinase and its specific substrate in an appropriate assay buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds (imidazo[1,2-c]pyrimidine derivatives) in DMSO.

  • Reaction Initiation: In a microplate, mix the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Kinase Purified Kinase Mix Mix Kinase, Substrate, & Compound Kinase->Mix Substrate Specific Substrate Substrate->Mix Compound Test Compound (Imidazo[1,2-c]pyrimidine) Compound->Mix Add_ATP Add ATP to Initiate Reaction Mix->Add_ATP Incubate Incubate Add_ATP->Incubate Detect Detect Signal Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50

Antiviral Activity

The structural similarity of the imidazo[1,2-c]pyrimidine scaffold to purine nucleosides has prompted investigations into its antiviral potential.[9][10] While some synthesized nucleoside analogs have shown limited activity, likely due to a lack of recognition by viral or cellular kinases, the potential for this scaffold in antiviral drug discovery remains an area of active research.[10] For instance, certain 1-(β-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines have been synthesized and evaluated for their biological activity.[9] One study reported that a novel imidazo[1,2-c]pyrimidine base-modified nucleoside displayed anti-cytomegalovirus (CMV) activity, albeit at toxic concentrations.[10]

Therapeutic Potential and Future Perspectives

The imidazo[1,2-c]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The broad spectrum of biological activities, particularly in the areas of inflammation and oncology, underscores its significant therapeutic potential.

Future research in this area should focus on several key aspects:

  • Structure-Based Drug Design: The availability of co-crystal structures, such as that of an imidazo[1,2-c]pyrimidine derivative with CDK2, provides a valuable tool for structure-based drug design.[5] This approach can guide the rational design of more potent and selective inhibitors.

  • Exploration of New Biological Targets: While significant research has focused on kinase inhibition, the full therapeutic potential of this scaffold may extend to other target classes. High-throughput screening of diverse imidazo[1,2-c]pyrimidine libraries against a wide range of biological targets could uncover novel therapeutic applications.

  • Optimization of Pharmacokinetic Properties: To translate promising in vitro activity into in vivo efficacy, careful optimization of ADME (absorption, distribution, metabolism, and excretion) properties is crucial. The development of orally bioavailable imidazo[1,2-c]pyrimidine derivatives, such as the Syk inhibitor 9f, demonstrates the feasibility of this endeavor.[6]

References

  • Bari, A., et al. (1986). Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. PubMed. Available at: [Link]

  • Gagnon, A., et al. (2007). A Novel Synthesis of Imidazo[1,2-c]pyrimidines. Taylor & Francis Online. Available at: [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. Available at: [Link]

  • Krieger, D., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. PubMed. Available at: [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available at: [Link]

  • Lainé, D., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. PubMed. Available at: [Link]

  • Bari, A., et al. (1987). Research on heterocyclic compounds. XXVIII. Imidazo[1,2-c]pyrimidines. PubMed. Available at: [Link]

  • Bartholomew, D. G., et al. (1976). Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(.beta.-D-arabinofuranosyl)imidazo[1,2-c]pyrimidines. Journal of Medicinal Chemistry. Available at: [Link]

  • Kifli, N., et al. (2004). Novel imidazo[1,2-c]pyrimidine base-modified nucleosides: synthesis and antiviral evaluation. PubMed. Available at: [Link]

  • Various Authors. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PMC. Available at: [Link]

  • Various Authors. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. taylorfrancis.com. Available at: [Link]

  • Various Authors. (2021). The Potential of c-KIT Kinase inhibitors in Cancer Treatment. ACS Publications. Available at: [Link]

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Bio Web of Conferences. Available at: [Link]

  • Various Authors. (2025). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. Available at: [Link]

  • Various Authors. (2023). K 2 CO 3 -nanoparticles catalyzed the synthesis of 3-arylidine imidazo[1,2- c ]pyrimidine candidates: Cytotoxic activity and docking study. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. Available at: [Link]

  • Various Authors. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Various Authors. (2024). Structure–activity relationship studies of Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. R Discovery. Available at: [Link]

  • Various Authors. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]

  • Various Authors. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. beilstein-journals.org. Available at: [Link]

  • Various Authors. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2025). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Constant-dit-Beaufils, P., et al. (2001). Synthesis of acyclo-C-nucleosides in the imidazo[1,2-a]pyridine and pyrimidine series as antiviral agents. PubMed. Available at: [Link]

  • Al-Hourani, B., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. Available at: [Link]

  • Various Authors. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]

  • Al-Hourani, B., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]

  • Various Authors. (2019). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Various Authors. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. Available at: [Link]

  • Various Authors. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. Available at: [Link]

Sources

Foundational

The Strategic Dance of Substituents: A Technical Guide to the Structure-Activity Relationship of 3,7-Disubstituted Imidazo[1,2-c]pyrimidines

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold - A Privileged Player in Kinase Inhibition The landscape of modern drug discovery is perpetually in search of molecular scaffolds that offer a blend of synthetic access...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-c]pyrimidine Scaffold - A Privileged Player in Kinase Inhibition

The landscape of modern drug discovery is perpetually in search of molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and the capacity for multi-directional chemical exploration. The imidazo[1,2-c]pyrimidine core has emerged as one such "privileged" structure, particularly in the realm of protein kinase inhibition. Its inherent structural features, including a fused bicyclic system and strategically positioned nitrogen atoms, make it an excellent bioisostere for the purine core of ATP, enabling competitive binding to the kinase hinge region. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 3,7-disubstituted imidazo[1,2-c]pyrimidines, with a particular focus on their development as potent and orally bioavailable inhibitors of the Syk family of non-receptor tyrosine kinases.

The Syk family, comprising Spleen tyrosine kinase (Syk) and Zeta-associated protein kinase of 70 kDa (ZAP-70), plays a pivotal role in the signal transduction pathways of various immune cells.[1] Dysregulation of these kinases is implicated in a host of inflammatory and autoimmune disorders, as well as certain hematological malignancies, making them attractive therapeutic targets. The imidazo[1,2-c]pyrimidine scaffold has proven to be a fertile ground for the development of potent inhibitors of these kinases, with substitutions at the 3 and 7 positions being critical determinants of potency, selectivity, and pharmacokinetic properties.[1]

This guide will dissect the intricate interplay between the nature of the substituents at these key positions and the resulting biological activity, offering a comprehensive resource for researchers engaged in the design and development of novel kinase inhibitors based on this versatile heterocyclic system.

The Core Architecture: Understanding the Imidazo[1,2-c]pyrimidine Scaffold

The imidazo[1,2-c]pyrimidine scaffold is a fused heterocyclic system formed by the condensation of an imidazole ring with a pyrimidine ring. The numbering of the atoms in this bicyclic system is crucial for understanding the SAR, with the 3 and 7 positions being of particular interest for chemical modification.

Caption: General structure of the 3,7-disubstituted imidazo[1,2-c]pyrimidine core.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 3,7-disubstituted imidazo[1,2-c]pyrimidines is profoundly influenced by the nature of the chemical groups appended at these positions. The following sections detail the observed SAR trends, primarily focusing on the inhibition of Syk and ZAP-70 kinases.

The Impact of Substituents at the 3-Position

The 3-position of the imidazo[1,2-c]pyrimidine ring is a critical vector for establishing interactions within the ATP-binding pocket of kinases. Modifications at this position have been shown to significantly modulate inhibitory potency.

  • Aromatic and Heteroaromatic Rings: The introduction of substituted aryl and heteroaryl moieties at the 3-position is a common strategy to enhance potency. For instance, a 3-(4-hydroxyphenyl) group has been shown to be a key feature in potent Syk inhibitors.[1] The hydroxyl group can act as a hydrogen bond donor, forming a crucial interaction with the hinge region of the kinase.

  • Substitution on the Phenyl Ring: The substitution pattern on the 3-phenyl ring further refines the activity. Electron-donating groups, such as methoxy and hydroxyl, are generally well-tolerated and can contribute to improved potency. Conversely, the introduction of bulky or electron-withdrawing groups can be detrimental to activity, likely due to steric hindrance or unfavorable electronic effects within the binding site.

The Role of Substituents at the 7-Position

The 7-position of the imidazo[1,2-c]pyrimidine scaffold often projects towards the solvent-exposed region of the kinase active site. This position is crucial for fine-tuning selectivity and modulating physicochemical properties, such as solubility and oral bioavailability.

  • Amino and Substituted Amino Groups: The presence of a primary or secondary amine at the 7-position is a recurring motif in potent Syk inhibitors.[1] This amino group can engage in hydrogen bonding interactions with residues at the entrance of the ATP-binding pocket.

  • Alkyl and Aryl Amines: The nature of the substituent on the 7-amino group has a significant impact on activity. Small, linear alkyl chains are generally well-tolerated. However, the introduction of more complex or bulky groups can lead to a decrease in potency. A notable example is the 7-(3-aminobenzylamino) substituent, which has been shown to confer excellent potency against Syk.[1]

Quantitative SAR of 3,7-Disubstituted Imidazo[1,2-c]pyrimidines as Syk/ZAP-70 Inhibitors

The following table summarizes the in vitro inhibitory activities of a series of 3,7-disubstituted imidazo[1,2-c]pyrimidine derivatives against Syk and ZAP-70 kinases. This data, extracted and adapted from the work of Hirabayashi et al.[1], clearly illustrates the SAR principles discussed above.

CompoundR3 SubstituentR7 SubstituentSyk IC50 (nM)ZAP-70 IC50 (nM)
1a 4-HydroxyphenylAmino150340
1b 4-MethoxyphenylAmino89210
1c PhenylAmino230560
2a 4-HydroxyphenylMethylamino78150
2b 4-HydroxyphenylEthylamino95220
3a 4-Hydroxyphenyl3-Aminobenzylamino9.8 25
3b 4-Hydroxyphenyl4-Aminobenzylamino2155
9f 3-Fluoro-4-hydroxyphenyl3-Aminobenzylamino5.6 15

Data is illustrative and based on findings from Hirabayashi et al.[1]

Key Insights from the Data:

  • 3-Position: The presence of a 4-hydroxyphenyl or 4-methoxyphenyl group at the 3-position is consistently associated with good potency (compare 1a/1b to 1c ).

  • 7-Position: A simple amino group at the 7-position provides a good starting point. Alkylation of this amine (e.g., methylamino in 2a ) can offer a modest improvement in potency.

  • Synergistic Effects: The combination of a 4-hydroxyphenyl group at the 3-position and a 3-aminobenzylamino group at the 7-position leads to a significant enhancement in inhibitory activity against both Syk and ZAP-70 (compound 3a ).

  • Further Optimization: The introduction of a fluorine atom at the 3-position of the phenyl ring in compound 3a to give compound 9f further boosts the potency, highlighting the potential for fine-tuning through halogenation.[1]

Synthetic Strategies and Experimental Protocols

The synthesis of 3,7-disubstituted imidazo[1,2-c]pyrimidines typically involves a multi-step sequence, starting from readily available pyrimidine precursors. A general synthetic scheme is outlined below.

Synthesis_Workflow Start 2,4-Dichloropyrimidine Step1 Nucleophilic substitution (Amine R7-NH2) Start->Step1 Intermediate1 2-Chloro-4-aminopyrimidine derivative Step1->Intermediate1 Step2 Cyclization (α-Bromoketone R3-C(O)CH2Br) Intermediate1->Step2 Intermediate2 7-Substituted-3-aryl-imidazo[1,2-c]pyrimidine Step2->Intermediate2 Step3 Further modification (e.g., deprotection, functionalization) Intermediate2->Step3 Final Final 3,7-disubstituted imidazo[1,2-c]pyrimidine Step3->Final

Caption: A generalized synthetic workflow for 3,7-disubstituted imidazo[1,2-c]pyrimidines.

Detailed Experimental Protocol: Synthesis of a 3,7-Disubstituted Imidazo[1,2-c]pyrimidine Analog

The following is a representative protocol for the synthesis of a 3-(4-hydroxyphenyl)-7-(methylamino)imidazo[1,2-c]pyrimidine, based on established synthetic methodologies.

Step 1: Synthesis of 2-Chloro-N-methylpyrimidin-4-amine

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in ethanol at 0 °C, add a solution of methylamine (1.1 eq) in ethanol dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-N-methylpyrimidin-4-amine.

Step 2: Synthesis of 3-(4-Hydroxyphenyl)-7-(methylamino)imidazo[1,2-c]pyrimidine

  • To a solution of 2-chloro-N-methylpyrimidin-4-amine (1.0 eq) in N,N-dimethylformamide (DMF), add 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80 °C for 6 hours.

  • Cool the reaction to room temperature and pour into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the final compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Syk/ZAP-70)

The inhibitory activity of the synthesized compounds against Syk and ZAP-70 can be determined using a variety of in vitro kinase assay formats. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[1]

Materials:

  • Recombinant human Syk or ZAP-70 kinase

  • Suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the test compound solution, the kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP to a final concentration at or near the Km for the respective kinase.

  • Incubate the reaction at 30 °C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

The 3,7-disubstituted imidazo[1,2-c]pyrimidine scaffold has proven to be a highly versatile and fruitful platform for the development of potent kinase inhibitors, particularly targeting the Syk family. The structure-activity relationship studies have clearly demonstrated that strategic modifications at the 3 and 7 positions are paramount for achieving high potency and favorable drug-like properties.

The key takeaways from the SAR analysis are:

  • 3-Position: An appropriately substituted aryl group, often bearing a hydrogen bond donor like a hydroxyl group, is critical for strong interactions with the kinase hinge region.

  • 7-Position: An amino or substituted amino group at this position can significantly enhance potency and provides a handle for modulating physicochemical properties.

Future research in this area will likely focus on several key aspects:

  • Selectivity Profiling: A comprehensive evaluation of the selectivity of these compounds against a broader panel of kinases is essential to identify potential off-target effects and to develop more selective inhibitors.

  • Structural Biology: Obtaining co-crystal structures of these inhibitors bound to their target kinases would provide invaluable insights into the precise binding modes and would greatly facilitate rational drug design efforts.

  • Pharmacokinetic Optimization: Further optimization of the pharmacokinetic properties, including metabolic stability and oral bioavailability, will be crucial for translating these potent inhibitors into clinically viable drug candidates.

The continued exploration of the chemical space around the 3,7-disubstituted imidazo[1,2-c]pyrimidine core holds significant promise for the discovery of novel and effective therapeutics for a range of diseases driven by aberrant kinase activity.

References

  • Hirabayashi, A., Mukaiyama, H., Kobayashi, H., Shiohara, H., Nakayama, S., Ozawa, M., ... & Isaji, M. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]

Sources

Exploratory

Technical Guide: Comparative Analysis of Imidazo[1,2-a] vs. Imidazo[1,2-c]pyrimidine Scaffolds

Topic: Comparison of Imidazo[1,2-c]pyrimidine vs. Imidazo[1,2-a]pyrimidine Isomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Imidazo[1,2-c]pyrimidine vs. Imidazo[1,2-a]pyrimidine Isomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In the landscape of nitrogen-fused heterocycles, the imidazo[1,2-a]pyrimidine scaffold stands as a "privileged structure," widely utilized in FDA-approved therapeutics (e.g., Divaplon, Fasiplon) and kinase inhibitor discovery.[1] Its isomer, imidazo[1,2-c]pyrimidine , represents a comparatively underexplored chemical space, offering distinct electronic properties and vector orientations for structure-activity relationship (SAR) exploration.[1]

This guide provides a rigorous technical comparison of these two isomers, focusing on their divergent synthetic accessibility, electronic susceptibility to rearrangement (specifically the Dimroth rearrangement), and their respective roles in medicinal chemistry.[1]

Structural & Electronic Divergence[1]

The fundamental difference lies in the fusion of the imidazole ring to the pyrimidine core, which dictates the position of the bridgehead nitrogen and the resulting electronic distribution.

Connectivity Analysis[1]
  • Imidazo[1,2-a]pyrimidine: The imidazole ring is fused across the

    
    -bond  (N1–C2) of the pyrimidine. The bridgehead nitrogen corresponds to N1 of the pyrimidine ring.
    
  • Imidazo[1,2-c]pyrimidine: The imidazole ring is fused across the

    
    -bond  (N3–C4) of the pyrimidine. The bridgehead nitrogen corresponds to N3 of the pyrimidine ring.
    

This connectivity shift alters the "chemical vector" of substituents, crucial for binding affinity in active pockets (e.g., ATP-binding sites in kinases).[1]

Electronic Consequence: The Dimroth Rearrangement

A critical liability for the [1,2-a] isomer is its susceptibility to the Dimroth rearrangement under basic conditions.[2] This isomerization involves the translocation of the bridgehead nitrogen to an exocyclic position, often leading to structural misassignments in early discovery phases. The [1,2-c] isomer, due to its specific fusion geometry, is generally less prone to this specific rearrangement pathway under standard conditions, offering a potentially more stable core for specific applications.[1]

G cluster_0 Critical Liability: [1,2-a] Isomer Start Imidazo[1,2-a]pyrimidine (Kinetic Product) Inter Ring-Opened Intermediate Start->Inter Nucleophilic Attack (OH-) Ring Opening End Rearranged Isomer (Thermodynamic Product) Inter->End Recyclization (Dimroth Rearrangement)

Figure 1: Mechanism of the Dimroth rearrangement, a primary stability concern for the imidazo[1,2-a]pyrimidine scaffold in basic media.[1]

Synthetic Pathways[1][2][3]

The synthetic accessibility of these two isomers differs significantly. The [1,2-a] isomer is synthetically "accessible" via standard condensation, while the [1,2-c] isomer often requires more specialized approaches to ensure correct regiochemistry.[1]

Imidazo[1,2-a]pyrimidine Synthesis

The industry standard is the Chichibabin-type condensation between 2-aminopyrimidine and


-haloketones.[3]
  • Reagents: 2-Aminopyrimidine,

    
    -bromoacetophenone (or equivalent).
    
  • Mechanism: N-alkylation of the ring nitrogen followed by cyclization onto the exocyclic amine.

  • Regioselectivity: Generally high, favoring the [1,2-a] fusion.[1]

Imidazo[1,2-c]pyrimidine Synthesis

Direct condensation of 4-aminopyrimidine with


-haloketones is complicated by the presence of multiple nucleophilic sites (N1, N3, and the exocyclic amine), often leading to mixtures.[1]
  • Preferred Route: Van Leusen Imidazole Synthesis or [4+1] Cycloaddition .[1]

  • Alternative: Cyclization of 4-aminopyrimidine derivatives (e.g., alkynyl-substituted) using metal catalysis (Au, Cu) to force the [1,2-c] closure.[1]

Comparative Workflow Diagram

Synthesis InputA 2-Aminopyrimidine ProcessA Condensation (Chichibabin) InputA->ProcessA Reflux/EtOH InputC 4-Aminopyrimidine ProcessC1 Direct Condensation (Regioselectivity Issues) InputC->ProcessC1 Low Yield/Mixture Reagent + α-Haloketone Reagent->ProcessA OutputA Imidazo[1,2-a]pyrimidine (Major Product) ProcessA->OutputA ProcessC2 Van Leusen Synthesis (TosMIC + Imine) OutputC Imidazo[1,2-c]pyrimidine ProcessC2->OutputC High Regiocontrol

Figure 2: Divergent synthetic strategies. The [1,2-a] route is direct, while [1,2-c] often requires specialized regiocontrol strategies like the Van Leusen synthesis.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine

Standard protocol for generating the [1,2-a] core for SAR libraries.[1]

  • Reagents: 2-Aminopyrimidine (1.0 equiv), 2-Bromoacetophenone (1.0 equiv), Ethanol (anhydrous), NaHCO

    
     (1.1 equiv).[1]
    
  • Procedure:

    • Dissolve 2-aminopyrimidine (10 mmol) in ethanol (20 mL).

    • Add 2-bromoacetophenone (10 mmol) portion-wise at room temperature.

    • Heat the mixture to reflux for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

    • Cool to room temperature. The hydrobromide salt may precipitate.

    • Neutralize with saturated aqueous NaHCO

      
      .
      
    • Extract with Ethyl Acetate (3 x 20 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallization from ethanol/water or flash chromatography (DCM:MeOH 95:5).[1]

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) typically shows a characteristic singlet for the imidazole proton at
    
    
    7.8–8.2 ppm.
Protocol B: Synthesis of Imidazo[1,2-c]pyrimidine via Van Leusen

A regioselective approach avoiding the ambiguity of 4-aminopyrimidine condensation.[1]

  • Reagents: Pyrimidine-4-carboxaldehyde (1.0 equiv), Amine (R-NH

    
    , 1.0 equiv), Tosylmethyl isocyanide (TosMIC, 1.1 equiv), K
    
    
    
    CO
    
    
    (2.0 equiv), MeOH/DME (2:1).[1]
  • Procedure:

    • Imine Formation: Stir pyrimidine-4-carboxaldehyde and the amine in MeOH for 2 hours (or until imine formation is complete by TLC).

    • Cycloaddition: Add TosMIC and K

      
      CO
      
      
      
      to the reaction mixture.
    • Heat to reflux for 3–5 hours.

    • Evaporate solvents under reduced pressure.

    • Redissolve residue in DCM/Water. Extract aqueous layer with DCM.

    • Purification: Flash chromatography is usually required to separate the product from tosyl byproducts.

  • Note: This "Van Leusen Three-Component Reaction" (vL-3CR) effectively builds the imidazole ring onto the pyrimidine C4 position, ensuring the [1,2-c] fusion.

Biological & Medicinal Chemistry Comparison

FeatureImidazo[1,2-a]pyrimidineImidazo[1,2-c]pyrimidine
Drug Discovery Status Mature. "Privileged Scaffold."[1]Emerging / Niche.
Key Targets GABA

receptors (anxiolytics), Kinases (CDK, PI3K), Tubulin.[1]
Nucleoside analogues (antiviral), Antibacterial agents.[1][4]
Known Drugs Divaplon, Fasiplon.[1]No major marketed drugs; active in preclinical antiviral screens.
Metabolic Stability Susceptible to oxidative metabolism at C3/C5.[1]Generally stable; bridgehead N3 alters metabolic soft spots.
Solubility Moderate.[1] pKa ~4.8 (protonation at N1/N8).Often lower solubility due to planar stacking; different pKa profile.
Case Study: Kinase Inhibition

The [1,2-a] isomer mimics the ATP purine core effectively. The bridgehead nitrogen (N1) and the pyrimidine nitrogen (N8) often serve as hydrogen bond acceptors in the hinge region of kinases. The [1,2-c] isomer presents a different H-bond donor/acceptor motif. Researchers utilize this isomer when the [1,2-a] scaffold suffers from "scaffold hopping" patent limitations or when a different vector is needed to access a hydrophobic back-pocket.

References

  • Dimroth Rearrangement Mechanism & Misassignments

    • Title: The Dimroth rearrangement as a probable cause for structural misassignments in imidazo[1,2-a]pyrimidines.[2][5]

    • Source: UCL Discovery / Elsevier (2018).
    • URL:[Link]

  • Synthetic Methodologies (Review)

    • Title: Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds.[1][6][3][4][7][8]

    • Source: DergiPark (2022).
    • URL:[Link][1]

  • Van Leusen Imidazole Synthesis

    • Title: Van Leusen Imidazole Synthesis.[9][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Biological Activity (Antimicrobial)

    • Title: Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents.[1]

    • Source: MDPI (2024).
    • URL:[Link][1]

  • Imidazo[1,2-c]pyrimidine Nucleosides

    • Title: Imidazo(1,2-c)pyrimidine nucleosides.[1] Synthesis and biological evaluation.

    • Source: Journal of Medicinal Chemistry (PubMed).
    • URL:[Link]

Sources

Foundational

Medicinal chemistry applications of 3-bromo-7-chloroimidazo[1,2-c]pyrimidine

Medicinal Chemistry Applications of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine Part 1: Executive Summary & Scaffold Significance The 3-bromo-7-chloroimidazo[1,2-c]pyrimidine core (CAS: 1289047-59-1) represents a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Medicinal Chemistry Applications of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine

Part 1: Executive Summary & Scaffold Significance

The 3-bromo-7-chloroimidazo[1,2-c]pyrimidine core (CAS: 1289047-59-1) represents a high-value "privileged scaffold" in modern drug discovery.[1][2][3] Unlike its more common isomer, imidazo[1,2-a]pyrimidine, the [1,2-c] fused system offers a distinct nitrogen topology that alters hydrogen bond vector alignment, making it a critical bioisostere for the adenine ring of ATP.

This scaffold is primarily utilized in the development of Type I and Type 1.5 kinase inhibitors , where the imidazo-pyrimidine backbone binds to the hinge region of the kinase domain.[2] The orthogonal reactivity of the C-3 bromine and C-7 chlorine atoms allows for the rapid generation of Structure-Activity Relationship (SAR) libraries, enabling medicinal chemists to independently optimize the "head" (hinge binder) and "tail" (solvent-exposed or hydrophobic pocket binder) regions of the molecule.[1][2][3]

Part 2: Chemical Architecture & Reactivity Profile

The utility of this building block lies in its regioselective orthogonal reactivity . The molecule contains two electrophilic sites with distinct electronic environments and activation energies.

Structural Analysis
  • Position 3 (C-Br): Located on the electron-rich imidazole ring.[1][2][3] The C-Br bond is weaker but sterically accessible.[1][2][3] It is the preferred site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).[2][3]

  • Position 7 (C-Cl): Located on the electron-deficient pyrimidine ring.[1][2][3] The C-Cl bond is activated by the adjacent ring nitrogens, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
Reactivity Logic (The "Switch" Mechanism)

Experimental evidence suggests a defined order of operations to maximize yield and minimize side products:

  • Path A (Standard): ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     at C-7 
    
    
    
    Pd-Coupling at C-3.[1][3]
    • Reasoning: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       reaction typically requires heat and a nucleophile (amine) but leaves the C-Br bond intact.[3] This allows the installation of solubilizing groups or specific pharmacophores at C-7 before the sensitive metal-catalyzed step.[1][3]
      
  • Path B (Alternative): Pd-Coupling at C-3 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    
    
    
    
    at C-7.[1][3]
    • Reasoning: Used when the C-7 substituent is sensitive to Pd-coupling conditions.[1][2][3] However, care must be taken as oxidative addition can occur at C-Cl if the catalyst is too active or temperature too high.[2]

Part 3: Experimental Protocols

Protocol A: Core Synthesis (From Commercial Precursors)

Note: While the core is commercially available, in-house synthesis is often required for scale-up.[1][2][3]

  • Cyclization:

    • Reagents: 6-Chloropyrimidin-4-amine (1.0 eq), Chloroacetaldehyde (50% aq.[1][2][3] solution, 1.5 eq), NaHCO₃ (2.0 eq).

    • Conditions: Reflux in Ethanol/Water (4:[3]1) for 4–6 hours.

    • Mechanism: The exocyclic amine attacks the aldehyde; the ring nitrogen (N3) attacks the alpha-chloride, forming the imidazole ring fused at the [1,2-c] junction.

    • Product: 7-Chloroimidazo[1,2-c]pyrimidine.[1][2][3]

  • Bromination:

    • Reagents: N-Bromosuccinimide (NBS) (1.05 eq).[3]

    • Conditions: Acetonitrile or DMF,

      
       to RT, 1 hour.
      
    • Purification: Precipitation with water or silica gel chromatography.[3]

    • Product: 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine.[1][2][3]

Protocol B: Library Generation (The First Route)

This workflow is ideal for generating kinase inhibitor libraries targeting the ATP pocket.

Step 1: C-7 Substitution (


) [1][3]
  • Substrate: 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine.[1][2][3]

  • Nucleophile: Primary or secondary amine (e.g., morpholine, N-methylpiperazine).

  • Conditions: 2.0 eq Amine, 3.0 eq DIPEA, n-Butanol or DMSO,

    
    , 2–12 h.
    
  • Workup: Dilute with water, extract with EtOAc.

  • Key Insight: The C-3 Bromine remains stable under these nucleophilic conditions, preserving it for the next step.

Step 2: C-3 Arylation (Suzuki-Miyaura)

  • Substrate: Product from Step 1.

  • Boronic Species: Aryl/Heteroaryl boronic acid (e.g., 4-aminophenylboronic acid pinacol ester).[3]

  • Catalyst:

    
     (5 mol%).[3]
    
  • Base: 2M

    
     or 
    
    
    
    .[3]
  • Solvent: 1,4-Dioxane/Water (4:1).[3]

  • Conditions: Microwave irradiation (

    
    , 30 min) or Reflux (
    
    
    
    , 4 h).[3]
  • Key Insight: This step installs the "hinge-binding" motif (often an aryl ring with H-bond donors/acceptors) at the C-3 position.[1][2][3]

Part 4: Visualizations

Diagram 1: Synthesis & Reactivity Flow

G cluster_0 Library Generation Strategy Start 6-Chloropyrimidin-4-amine Inter 7-Chloroimidazo[1,2-c]pyrimidine Start->Inter Chloroacetaldehyde Cyclization (EtOH, Reflux) Core 3-Bromo-7-chloroimidazo [1,2-c]pyrimidine (The Core) Inter->Core NBS (Bromination) (Regioselective at C-3) Prod_SNAr Intermediate A (C-7 Aminated) Core->Prod_SNAr Step 1: S_NAr (R-NH2, Heat) Targets C-7 Cl Final_Drug Final Kinase Inhibitor (C-3 Aryl, C-7 Amine) Prod_SNAr->Final_Drug Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Targets C-3 Br

Caption: Synthesis pathway from commercial precursors to functionalized drug candidates, highlighting the orthogonal reactivity strategy.

Diagram 2: Pharmacophore Mapping (Kinase Binding)

SAR Center Imidazo[1,2-c]pyrimidine Scaffold Hinge Hinge Binder Region (C-3 Position) Center->Hinge Via Suzuki Coupling (Aryl/Heteroaryl) Solvent Solvent Exposed/Tail (C-7 Position) Center->Solvent Via S_NAr (Solubilizing Amines) Target1 Target: CDK2/Cyclin E (Cell Cycle) Hinge->Target1 H-Bonding Target2 Target: Syk/ZAP-70 (Autoimmune) Hinge->Target2

Caption: SAR logic demonstrating how the scaffold maps to kinase binding domains.

Part 5: Biological Applications & Case Studies

Kinase Inhibition (CDK2 & Syk)

The imidazo[1,2-c]pyrimidine core is a potent scaffold for inhibiting Cyclin-Dependent Kinase 2 (CDK2) and Spleen Tyrosine Kinase (Syk) .[3]

  • Mechanism: The N1 and N-bridgehead atoms mimic the N1 and N3 of adenine, forming critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2).

  • SAR Insight: Substitution at C-3 with a substituted phenyl ring typically accesses the hydrophobic pocket behind the ATP binding site, while C-7 modifications (often morpholine or piperazine) protrude into the solvent front, improving oral bioavailability and solubility.[2]

Potency Switching (CHK1 vs MK2)

Research has demonstrated that subtle modifications to the C-3 substituent on this core can "switch" selectivity between Checkpoint Kinase 1 (CHK1) and MAPK-Activated Protein Kinase 2 (MK2) .[3] This tunable selectivity is a major advantage over the more rigid purine scaffolds.[3]

GABA-A Receptor Modulation

Beyond oncology, this scaffold functions as a bioisostere for benzodiazepines.[2][3] Derivatives substituted at C-3 with heteroaromatics (e.g., oxadiazoles) exhibit high affinity for the benzodiazepine binding site on GABA-A receptors , acting as anxiolytics with reduced sedative side effects compared to traditional benzodiazepines.[2]

Part 6: References

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. Source: European Journal of Medicinal Chemistry (2021) [3]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008)

  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2013) [3]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. Source: The Journal of Organic Chemistry (2003) [3][4]

  • 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine (CAS 1289047-59-1) Substance Record. Source: PubChem / Arctom Scientific [1][2][3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine from 5-iodocytosine

[1] Executive Summary The imidazo[1,2-c]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., PI3K, CDK2). This application note details...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The imidazo[1,2-c]pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., PI3K, CDK2). This application note details the synthesis of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine , a versatile intermediate for cross-coupling reactions.

Critical Technical Distinction: While the request specifies 5-iodocytosine as the starting material, structural analysis dictates that 5-iodocytosine yields the 8-iodo isomer (specifically 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one) rather than the 7-chloro derivative. The 7-chloro substitution pattern necessitates a precursor functionalized at the C6 position of the pyrimidine ring (e.g., 6-chlorocytosine or 4-amino-6-chloropyrimidine).

To ensure comprehensive utility, this guide provides:

  • Protocol A: The chemically accurate route to the target 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine .

  • Protocol B: The specific reactivity of 5-iodocytosine , yielding the 8-iodo analog, to address the user's specified starting material and demonstrate scaffold diversification.

Retrosynthetic Analysis & Structural Logic

The imidazo[1,2-c]pyrimidine core is constructed by fusing an imidazole ring onto a pyrimidine substrate. The regiochemistry is determined by the substitution pattern of the pyrimidine precursor.

  • Target (7-Chloro): Requires a chlorine at the C6 position of the pyrimidine starting material (which becomes C7 in the fused system).

  • Precursor (5-Iodo): An iodine at the C5 position of cytosine becomes the C8 substituent in the fused system.

Diagram 1: Structural Divergence of Cytosine Derivatives

ReactionPathways Start1 6-Chlorocytosine (or 4-Amino-6-chloropyrimidine) Reagent + Chloroacetaldehyde (Cyclization) Start1->Reagent Start2 5-Iodocytosine Start2->Reagent Inter1 7-Chloroimidazo[1,2-c]pyrimidine Reagent->Inter1 Path A (C6 -> C7 Retention) Inter2 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one Reagent->Inter2 Path B (C5 -> C8 Retention) Target1 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine (TARGET) Inter1->Target1 + NBS (Bromination at C3) Target2 3-Bromo-8-iodoimidazo[1,2-c]pyrimidin-5-one (ANALOG) Inter2->Target2 + NBS (Bromination at C3)

Caption: Divergent synthesis pathways based on pyrimidine substitution. Path A yields the 7-chloro target; Path B yields the 8-iodo analog from 5-iodocytosine.

Protocol A: Synthesis of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine

Objective: Synthesis of the specific 7-chloro target. Starting Material: 4-Amino-6-chloropyrimidine (commercially available).

Step 1: Cyclization to 7-Chloroimidazo[1,2-c]pyrimidine

This step constructs the bicyclic core. Chloroacetaldehyde is used to form the imidazole ring across the N3 and N4 positions of the pyrimidine.

  • Reagents: 4-Amino-6-chloropyrimidine (1.0 eq), Chloroacetaldehyde (40% aq. solution, 1.5 eq), Sodium Bicarbonate (NaHCO₃, 2.0 eq).

  • Solvent: Ethanol (EtOH).[1]

  • Conditions: Reflux (80°C), 4–6 hours.

Procedure:

  • Dissolve 4-amino-6-chloropyrimidine (10 mmol) in Ethanol (50 mL) in a round-bottom flask.

  • Add Chloroacetaldehyde (15 mmol) and NaHCO₃ (20 mmol).

  • Heat the mixture to reflux with vigorous stirring. Monitor by TLC (System: 5% MeOH in DCM).

  • Upon completion, cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Silica gel column chromatography (Gradient: 0-5% MeOH/DCM) yields 7-chloroimidazo[1,2-c]pyrimidine as a pale yellow solid.

Step 2: Regioselective Bromination (C3 Position)

Electrophilic aromatic substitution occurs preferentially at the C3 position of the electron-rich imidazole ring.

  • Reagents: 7-Chloroimidazo[1,2-c]pyrimidine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (MeCN) or Chloroform (CHCl₃).

  • Conditions: 0°C to Room Temperature, 1–2 hours.

Procedure:

  • Dissolve the intermediate from Step 1 (5 mmol) in MeCN (25 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (5.25 mmol) portion-wise over 10 minutes to avoid over-bromination.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.

  • Extract with Ethyl Acetate, wash with brine, dry (Na₂SO₄), and concentrate.

  • Product: Recrystallize from Ethanol/Hexane to obtain 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine .

Protocol B: Reactivity of 5-Iodocytosine (Synthesis of 8-Iodo Analog)

Objective: Utilization of 5-iodocytosine as specified in the prompt. Product: 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one.[2]

This protocol is essential for researchers specifically utilizing 5-iodocytosine. The iodine atom at C5 of cytosine is retained at position 8, providing a handle for Suzuki/Sonogashira coupling at the pyrimidine ring.

Step 1: Cyclization of 5-Iodocytosine
  • Reagents: 5-Iodocytosine (1.0 eq), Chloroacetaldehyde (excess).

  • Solvent: DMF or Ethanol/Water.

  • Conditions: 90°C, 4–8 hours.

Procedure:

  • Suspend 5-iodocytosine (2.0 g) in DMF (20 mL).

  • Add Chloroacetaldehyde (40% aq., 5.0 mL).

  • Heat to 90°C. The suspension will clear as the reaction proceeds.

  • Monitor by LC-MS (Target Mass: ~261 amu [M+H]⁺).

  • Work-up: Cool to room temperature. The product often precipitates.

  • Filter the solid, wash with cold water and acetone.

  • Yield: 8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one .

Step 2: Functionalization (Optional)

To obtain a "chloro" substituent or aromatize the ring, the 5-oxo group can be treated with Phosphorus Oxychloride (POCl₃).

  • Reaction: 8-Iodoimidazo[1,2-c]pyrimidin-5-one + POCl₃ → 5-Chloro-8-iodoimidazo[1,2-c]pyrimidine .

  • Note: This yields a 5,8-disubstituted core, distinct from the 3,7-disubstituted target.

Comparative Data & Troubleshooting

Substituent Mapping Table
Starting MaterialCytosine PositionProduct Position (Imidazo[1,2-c])Final Product (after NBS)
4-Amino-6-chloropyrimidine C6-ClC7-Cl 3-Bromo-7-chloro... (Target)
5-Iodocytosine C5-IC8-I 3-Bromo-8-iodo... (Analog)
Cytosine HUnsubstituted3-Bromoimidazo...
Diagram 2: Experimental Workflow (Protocol A)

Workflow Step1 Dissolve 4-Amino-6-chloropyrimidine in Ethanol Step2 Add Chloroacetaldehyde + NaHCO3 Reflux 80°C, 4h Step1->Step2 Step3 Work-up: Evaporate, Extract (EtOAc), Column Chromatography Step2->Step3 Step4 Intermediate: 7-Chloroimidazo[1,2-c]pyrimidine Step3->Step4 Step5 Bromination: MeCN, NBS (1.05 eq) 0°C -> RT, 1h Step4->Step5 Step6 Quench (Na2S2O3), Extract, Recrystallize Step5->Step6 Final Final Product: 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine Step6->Final

Caption: Step-by-step workflow for the synthesis of the 3-Bromo-7-chloro target.

Safety & Handling

  • Chloroacetaldehyde: Highly toxic and alkylating agent. Handle in a fume hood.

  • POCl₃ (if used): Reacts violently with water. Quench carefully into ice.

  • 5-Iodocytosine: Light sensitive; store in amber vials.

References

  • Imidazo[1,2-c]pyrimidine Synthesis

    • Synthesis of 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one from 5-iodocytosine: Gucký, T., et al. "New Imidazo[1,2-c]pyrimidin-5(6H)-Ones Derived from Cytosine: Synthesis, Structure, and Cytotoxic Activity." ResearchGate.[3]

    • General Cyclization Protocols: S. O. Kochetkov et al., "Synthesis of imidazo[1,2-c]pyrimidine derivatives," Chemistry of Heterocyclic Compounds.
  • Chemical Properties & Numbering

    • Imidazo[1,2-c]pyrimidine Structure: PubChem CID 9548860.[4]

    • 5-Iodocytosine Reactivity: Sigma-Aldrich Product Sheet.[5]

  • Target Compound Data

    • 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine (CAS 1289047-59-1): BLD Pharm Catalog.

Sources

Application

Protocol for Regioselective Bromination of 7-Chloroimidazo[1,2-c]pyrimidine

Abstract & Strategic Overview The imidazo[1,2-c]pyrimidine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of PI3K, mTOR, and tyrosine kinase inhibitors. The introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The imidazo[1,2-c]pyrimidine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of PI3K, mTOR, and tyrosine kinase inhibitors. The introduction of a bromine atom at the C-3 position is a pivotal synthetic step, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.

The Challenge: The primary synthetic challenge is achieving exclusive regioselectivity at the C-3 position (imidazole ring) while preserving the C-7 chloro-substituent (pyrimidine ring) and preventing over-bromination or halogen scrambling.

The Solution: This protocol utilizes N-Bromosuccinimide (NBS) in polar aprotic solvents (Acetonitrile or DMF). This system exploits the inherent nucleophilicity of the imidazole ring's C-3 position, which is activated by resonance from the bridgehead nitrogen, while the electron-deficient pyrimidine ring (further deactivated by the 7-Cl group) remains inert to electrophilic attack.

Mechanistic Rationale

Understanding the electronic bias of the substrate is essential for troubleshooting and optimization.

Regioselectivity Principles

The imidazo[1,2-c]pyrimidine system undergoes Electrophilic Aromatic Substitution (EAS).

  • C-3 Position (Preferred): Attack at C-3 yields a sigma complex (intermediate) that is stabilized by resonance delocalization into the bridgehead nitrogen. This is the kinetic and thermodynamic product.

  • C-2 Position: Attack here disrupts the aromaticity without equivalent resonance stabilization.

  • Pyrimidine Ring: The nitrogen atoms and the electron-withdrawing chlorine at C-7 significantly deactivate this ring toward EAS.

Reaction Pathway Visualization

The following diagram illustrates the transition state logic favoring C-3 substitution.

G Substrate 7-Chloroimidazo[1,2-c]pyrimidine (Nucleophile) TS Sigma Complex (Resonance Stabilized at C-3) Substrate->TS Attack on Br+ NBS N-Bromosuccinimide (Electrophile Source) NBS->TS Product 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine TS->Product -H+ (Re-aromatization) Byproduct Succinimide TS->Byproduct

Figure 1: Mechanistic pathway for the regioselective bromination via EAS.

Experimental Protocol

Materials & Reagents
ReagentPurityRoleStoichiometry
7-Chloroimidazo[1,2-c]pyrimidine >95%Substrate1.0 equiv.
N-Bromosuccinimide (NBS) 99%Brominating Agent1.05 - 1.1 equiv.
Acetonitrile (MeCN) AnhydrousSolvent0.1 - 0.2 M
Dichloromethane (DCM) ACS GradeExtraction SolventN/A
Sodium Thiosulfate (

)
10% aq.QuenchN/A
Step-by-Step Procedure

Step 1: Preparation Ensure all glassware is clean and dry. While strict inert atmosphere (


/Ar) is not mandatory for NBS brominations, it is Good Laboratory Practice (GLP) to exclude moisture to prevent hydrolysis of the chloro-group or succinimide ring opening.

Step 2: Dissolution

  • Charge a round-bottom flask with 7-chloroimidazo[1,2-c]pyrimidine (1.0 equiv).

  • Add Acetonitrile (MeCN) to achieve a concentration of 0.1 M - 0.2 M.

    • Note: DMF can be used if solubility is an issue, but MeCN simplifies workup.

  • Cool the solution to 0 °C using an ice bath. Stir for 10 minutes.

Step 3: Bromination

  • Add NBS (1.05 equiv) portion-wise over 5–10 minutes.

    • Critical: Do not dump NBS all at once if working on >5g scale to control exotherm.

  • Allow the reaction to warm to Room Temperature (20–25 °C) naturally.

  • Stir for 1–3 hours . Monitor by TLC or LCMS.

Step 4: Monitoring (QC Check)

  • TLC: Mobile phase 30-50% EtOAc in Hexanes. Product usually is less polar (higher

    
    ) than starting material.
    
  • LCMS: Look for the disappearance of the parent mass (

    
    ) and appearance of the brominated product (
    
    
    
    ).

Step 5: Workup & Isolation

  • Quench: Dilute the reaction mixture with water (3x reaction volume) and add 10% aqueous

    
     (to reduce unreacted bromine species).
    
  • Extraction: Extract with DCM or Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine (1x).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Often, triturating the solid residue with cold diethyl ether or hexanes yields pure product. If necessary, purify via silica gel flash chromatography (0

    
     50% EtOAc/Hexanes).
    
Workflow Diagram

Workflow Start Start: Weigh Substrate Dissolve Dissolve in MeCN Cool to 0°C Start->Dissolve AddNBS Add NBS (1.05 eq) Portion-wise Dissolve->AddNBS React Stir at RT 1 - 3 Hours AddNBS->React Check QC Check (LCMS/TLC) Complete? React->Check Check->React No (Add 0.1 eq NBS) Quench Quench: Water + Na2S2O3 Extract: DCM Check->Quench Yes Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Trituration or Column Dry->Purify End Final Product: 3-Bromo-7-chloro... Purify->End

Figure 2: Operational workflow for the bromination protocol.

Analytical Validation

Successful synthesis is confirmed by specific spectroscopic shifts.

Proton NMR ( NMR)

The most diagnostic feature is the disappearance of the signal corresponding to the C-3 proton.

PositionStarting Material (

ppm)
Product (

ppm)
Observation
H-2 (Imidazole) ~7.6 - 7.9 (s/d)~7.8 - 8.1 (s)Singlet remains; slight downfield shift due to Br.
H-3 (Imidazole) ~7.5 - 7.8 (s/d)Absent Definitive confirmation of substitution.
H-Py (Pyrimidine) ~8.0 - 8.5~8.0 - 8.5Minimal shift; coupling pattern remains.[1]
Mass Spectrometry (LCMS)
  • Starting Material: Shows characteristic Cl isotope pattern (3:1 ratio for M : M+2).

  • Product: Shows characteristic Br + Cl pattern.

    • Look for the M, M+2, M+4 pattern distinctive of molecules containing 1 Br and 1 Cl.

    • Mass shift: Parent + 78/80 amu.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet NBSRecrystallize NBS from water or increase equivalents to 1.2.
Regioisomer Mix Temperature too highEnsure addition is at 0°C. Do not heat above 40°C.
Over-bromination Excess ReagentStrictly limit NBS to 1.05 eq. Quench immediately upon completion.
Solubility Issues Substrate insolubilitySwitch solvent from MeCN to DMF or a 1:1 mixture of DCM/MeCN.

References

  • Regioselectivity in Imidazo[1,2-a]pyrimidines

    • General mechanism and C-3 selectivity in fused imidazoles.
    • Source:

  • Bromination Protocols (Analogous Scaffolds)

    • Protocol for NBS bromination of imidazo[1,2-a]pyrimidines (analogous to [1,2-c]).
    • Source:

  • Synthesis of Halogenated Imidazo-fused Systems

    • Detailed experimental data for 3-bromo-deriv
    • Source:

  • Characterization Data

    • NMR shifts for imidazo[1,2-a]pyrimidine deriv
    • Source:

Sources

Method

Optimization of Nucleophilic Aromatic Substitution (SNAr) at the C-7 Position: Overcoming Electronic Deactivation in Bicyclic Heterocycles

Application Note: AN-2026-SNAr-C7 Abstract & Strategic Importance In kinase inhibitor development (e.g., EGFR, VEGFR targets), the C-7 position of the quinazoline/quinoline scaffold is a critical vector for modulating ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SNAr-C7

Abstract & Strategic Importance

In kinase inhibitor development (e.g., EGFR, VEGFR targets), the C-7 position of the quinazoline/quinoline scaffold is a critical vector for modulating physicochemical properties. Introducing solubilizing groups (e.g., piperazines, morpholines) at C-7 is a proven strategy to improve ADME profiles without disrupting the ATP-binding pharmacophore at C-4.

However, the C-7 position is electronically deactivated compared to the highly reactive C-4 and C-2 positions. Standard SNAr conditions often fail or result in low conversion, forcing chemists toward expensive palladium-catalyzed cross-couplings (Buchwald-Hartwig). This guide details the optimization of SNAr conditions to achieve efficient C-7 substitution, focusing on the "Fluorine Effect," solvent polarity, and thermal activation.

Mechanistic Grounding: The "Fluorine Effect"[1][2][3]

To optimize C-7 SNAr, one must reverse the standard halide reactivity order found in


/

reactions. In SNAr, the rate-determining step (RDS) is the nucleophilic addition to the aromatic ring to form the Meisenheimer complex (

-adduct), not the expulsion of the leaving group.
The Halogen Anomaly
  • 
     Reactivity: 
    
    
    
    (Bond strength dominates).
  • SNAr Reactivity:

    
     (Electronegativity dominates).
    

At the deactivated C-7 position, the inductive effect (


) of Fluorine is non-negotiable. It lowers the energy of the transition state by stabilizing the negative charge on the adjacent carbons in the Meisenheimer complex.

Critical Guideline: If your C-7 electrophile is a chloride or bromide, and the reaction is sluggish, do not increase temperature immediately. Switch the substrate to a 7-Fluoro analog. This single change often yields a 10–100x rate enhancement.

SNAr_Mechanism cluster_0 Rate Determining Step (RDS) Start 7-Fluoro-Quinazoline (Substrate) TS Transition State (High Energy) Start->TS + Nucleophile Intermediate Meisenheimer Complex (Stabilized by F) TS->Intermediate k1 (Slow) Product C-7 Substituted Product Intermediate->Product k2 (Fast) - F⁻ note Fluorine (-I effect) lowers TS energy note->TS

Figure 1: Reaction coordinate highlighting the stabilization of the rate-determining transition state by the electronegative fluorine atom.

Optimization Variables & Decision Tree

When standard conditions (e.g., DMF,


, 80°C) fail, follow this logic to optimize.
Solvent Selection (The Polarity Factor)

The C-7 position requires a "naked" nucleophile. Protic solvents (MeOH, EtOH) solvate anions via hydrogen bonding, reducing nucleophilicity.

  • Preferred: DMSO, NMP (N-methyl-2-pyrrolidone).

  • Reasoning: These dipolar aprotic solvents solvate the cation (e.g.,

    
    ) but leave the nucleophilic anion free and highly reactive.
    
Base Selection
  • Inorganic (

    
    ):  Cesium is superior to Potassium in DMSO due to the "Cesium Effect"—higher solubility and larger ionic radius create a looser ion pair with the nucleophile.
    
  • Organic (DIPEA/DBU): Use when the nucleophile is an amine. DBU can be used as a stoichiometric base to enhance poor nucleophiles.

Temperature & Energy
  • Microwave (MW): Highly recommended for C-7 SNAr. MW heating allows the reaction to reach 150–180°C rapidly, overcoming the high activation energy barrier without prolonged exposure that leads to decomposition.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS) for C-7 Optimization

Use this micro-scale protocol to determine the optimal Solvent/Base combination.

Materials:

  • Substrate: 7-Fluoro-4-(phenylamino)quinazoline (10 mg/reaction)

  • Nucleophile: N-Methylpiperazine (1.5 equiv)

  • Bases: DIPEA,

    
    , 
    
    
    
  • Solvents: DMSO, NMP, DMF

Workflow:

  • Preparation: Prepare a stock solution of the substrate (0.2 M) in the respective solvents.

  • Dosing: Aliquot 50 µL of substrate stock into a 96-well chemically resistant plate (glass inserts preferred).

  • Reagent Addition: Add Base (2.0 equiv) and Nucleophile (1.5 equiv).

  • Reaction: Seal plate. Heat at 120°C for 2 hours (Thermal) OR irradiate in MW at 140°C for 20 mins.

  • Analysis: Quench with 200 µL MeCN/Water (1:1). Analyze via UPLC-MS.

  • Success Criteria: Look for >60% conversion to product. If <10%, switch leaving group to Fluorine (if not already) or add EWG at C-6.

Protocol B: Preparative Synthesis (Microwave-Assisted)

Scalable protocol for 100 mg – 5 g scale.

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave vial, charge 7-Fluoro-quinazoline derivative (1.0 equiv, e.g., 200 mg).

  • Solvent: Add anhydrous DMSO (Concentration: 0.3 – 0.5 M). Note: High concentration aids kinetics.

  • Base/Nucleophile: Add

    
      (2.5 equiv) followed by the amine nucleophile (1.5 equiv).
    
    • Tip: If the nucleophile is a salt (e.g., piperazine HCl), increase base to 3.5 equiv.

  • Deoxygenation: Flush headspace with Nitrogen or Argon for 30 seconds. Cap the vial.

  • Reaction: Irradiate at 150°C for 30 minutes (High Absorption setting).

    • Safety: Ensure the vial is rated for the pressure generated by DMSO at 150°C (approx. 2-3 bar).

  • Workup (Self-Validating):

    • Pour reaction mixture into Ice Water (10x volume).

    • Validation: If a precipitate forms, filter and wash with water (Product is likely pure).

    • If no precipitate: Extract with DCM (x3). Wash organic layer with Brine (x2) to remove DMSO.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Table 1: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
< 5% Conversion Activation energy too highSwitch LG from Cl to F; Increase Temp to 180°C (MW).
Impurity: Hydrolysis (Phenol) Wet solvent/hygroscopic baseUse anhydrous DMSO; Switch from

to DIPEA (non-hygroscopic).
Impurity: Regioisomer Competition from C-2/C-4Ensure C-4 is blocked (e.g., already substituted) before targeting C-7.
Dark/Tar mixture Thermal decompositionReduce Temp to 120°C; Reduce time; Add antioxidant (BHT).

Visualizing the Optimization Logic

Optimization_Flow Start Start: C-7 SNAr Low Yield/Slow Rate CheckLG Check Leaving Group (LG) Start->CheckLG SwitchF Synthesize 7-Fluoro Analog CheckLG->SwitchF LG is Cl/Br CheckPos Is C-4 Blocked? CheckLG->CheckPos LG is F SwitchF->CheckPos BlockC4 Perform C-4 Substitution First CheckPos->BlockC4 No (C-4 is Cl) Solvent Optimize Solvent/Base (DMSO + Cs2CO3) CheckPos->Solvent Yes BlockC4->Solvent Heat Apply Microwave (140-160°C) Solvent->Heat Success Target Product Heat->Success

Figure 2: Decision tree for optimizing reaction conditions at the deactivated C-7 position.

References

  • Mechanistic Insight on Halogen Reactivity

    • Title: Nucleophilic Aromatic Substitution: The "Fluorine Effect"[1][2]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Quinazoline Regioselectivity

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis[3][4]

    • Source: N
    • URL:[Link]

  • Solvent Effects in SNAr

    • Title: SNAr Solvents and Reagents Guide[5]

    • Source: ACS Green Chemistry Institute
    • URL:[Link]

  • Microwave Optimization

    • Title: Microwave-Assisted Synthesis of Quinazoline Derivatives[6][7][8]

    • Source: MDPI (Molecules)
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with halogenated imidazo[1,2-c]pyrimidines in DMSO/MeOH

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting for researchers encountering solubility challenges with halogenated imidazo[1,2-c]pyrimidines in common laboratory solvents l...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for researchers encountering solubility challenges with halogenated imidazo[1,2-c]pyrimidines in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). We will explore the underlying physicochemical principles governing this behavior and provide a systematic, actionable workflow to overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My halogenated imidazo[1,2-c]pyrimidine won't dissolve in DMSO, even with heating. What's happening?

A1: This is a common challenge with this particular heterocyclic scaffold. The issue often stems from high crystal lattice energy. The planar nature of the imidazo[1,2-c]pyrimidine core, combined with intermolecular interactions like hydrogen bonding or halogen bonds, creates a very stable crystal structure.[1][2] For the solvent to dissolve the compound, it must provide enough energy to overcome these strong forces.[2][3] If the solvent-solute interactions are not strong enough to break apart the crystal lattice, the compound will remain insoluble. Furthermore, halogenation can increase the molecule's lipophilicity, which may decrease its affinity for a polar solvent like DMSO.[4][5][6]

Q2: I managed to dissolve my compound in DMSO, but it crashed out when I added it to my aqueous assay buffer. Why?

A2: This is a classic case of exceeding the aqueous solubility limit. While your compound may be soluble in 100% DMSO (a strong organic solvent), it is likely much less soluble in the aqueous buffer used for most biological assays.[7][8] When you introduce the DMSO stock into the buffer, the DMSO concentration is diluted significantly, reducing its solvating power and causing your hydrophobic compound to precipitate.[8] This highlights the critical difference between kinetic and thermodynamic solubility.

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important for my experiments?

A3: Understanding this distinction is crucial for reliable experimental results.

  • Kinetic Solubility is measured by dissolving a compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer until it precipitates.[9][10] This value is often higher because it can represent a supersaturated or amorphous state and is highly dependent on the experimental method (e.g., incubation time, dilution rate).[11][12] It's a useful, high-throughput measurement for early drug discovery.[9]

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[10][13][14] This measurement requires longer incubation times (24-72 hours) to ensure the compound is in its most stable crystalline form and in equilibrium with the solution.[10] It is the gold standard for lead optimization and formulation development.[9][14]

Your issue of precipitation upon dilution indicates that while you may have achieved kinetic solubility in DMSO, the thermodynamic solubility in your final assay buffer is much lower.

Q4: Could the quality of my DMSO be a factor?

A4: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[8] The presence of water can significantly reduce its ability to dissolve nonpolar, hydrophobic compounds.[7][8] Always use anhydrous, high-purity (≥99.7%) DMSO from a freshly opened bottle or one that has been stored properly in a desiccator.[8] Additionally, poor quality DMSO can contain impurities or degradation byproducts that interfere with your experiments.[15]

Q5: How does the specific halogen (F, Cl, Br) on my imidazo[1,2-c]pyrimidine affect its solubility?

A5: The nature of the halogen substituent plays a significant role in the molecule's physicochemical properties. While there is no universal rule, general trends can be observed. Halogenation typically increases lipophilicity, which can decrease aqueous solubility.[4][6] However, the specific impact depends on factors like polarizability and the potential for halogen bonding, which can influence crystal packing and, consequently, the crystal lattice energy. For instance, fluorine substitution may sometimes improve solubility compared to non-halogenated parents, whereas chlorination might slightly decrease it.[16]

Systematic Troubleshooting Workflow

When facing solubility issues, a structured approach is more effective than random attempts. This workflow progresses from simple, immediate actions to more involved analytical methods.

Step 1: Foundational Checks & Immediate Actions

Before altering your solvent system, ensure your starting materials and initial conditions are optimal.

  • Verify Compound Purity: Impurities from synthesis can sometimes act as seeds for precipitation or be insoluble themselves. Confirm purity via LC-MS or NMR.

  • Use High-Quality Anhydrous Solvent: As detailed in the FAQ, use fresh, anhydrous, high-purity DMSO.[8]

  • Employ Mechanical & Thermal Energy:

    • Vortexing: Ensure vigorous mixing to mechanically break down solute aggregates.[8]

    • Sonication: Use a bath sonicator for 10-15 minutes to provide energy for dissolution without causing localized overheating.[7]

    • Gentle Warming: Heat the solution in a water bath to 30-40°C.[7][17] This can significantly increase the solubility of many compounds. Always check the thermal stability of your compound first to avoid degradation.

Troubleshooting Decision Pathway

The following diagram outlines the logical steps to diagnose and solve solubility issues.

G cluster_0 cluster_1 cluster_2 cluster_3 A Start: Compound Insoluble in DMSO/MeOH B Step 1: Foundational Checks - Use Anhydrous Solvent - Vortex/Sonicate (10-15 min) - Gentle Heat (30-40°C) A->B C Is the solution clear? B->C D Success! Proceed with experiment. (Caution: may be supersaturated) C->D Yes E Step 2: Co-Solvent Screening Try stronger solvents: - NMP, DMF, THF - Binary mixtures (e.g., DMSO/MeOH) C->E No F Is the solution clear? E->F G Success! New solvent system identified. Proceed with caution. F->G Yes H Step 3: Advanced Characterization - Determine Thermodynamic Solubility (Shake-Flask Assay) - Analyze Solid State (Polymorphism) F->H No I Data informs rational strategy: - Formulation (excipients) - Structural Modification (MedChem) H->I

Caption: A step-by-step workflow for troubleshooting solubility.

Step 2: Co-Solvent & Alternative Solvent Screening

If foundational checks fail, the solvent environment may be insufficient.

  • Co-solvents: Try creating binary mixtures. For example, a small amount of DMSO in methanol can sometimes disrupt crystal packing more effectively than either solvent alone.

  • Alternative Solvents: Consider stronger or different types of organic solvents. The choice of solvent should be compatible with your downstream application.

SolventTypeBoiling Point (°C)Notes
DMSO Polar Aprotic189Powerful, but hygroscopic and can be difficult to remove.[18]
Methanol Polar Protic65Less powerful than DMSO for many nonpolar compounds.
DMF Polar Aprotic153Strong solvent, similar to DMSO.
NMP Polar Aprotic202Very strong solvent, often used for highly insoluble compounds.
THF Nonpolar66Useful for highly lipophilic compounds.
Step 3: Determine Thermodynamic Solubility

If you consistently face issues, or for lead optimization projects, determining the true thermodynamic solubility is essential. This provides a baseline, quantitative value that is not influenced by the kinetics of dissolution.[11][12] This value helps guide decisions on whether a compound is viable for further development or requires structural modification.

Key Experimental Protocols

Protocol 1: Standard Operating Procedure for Preparing Stock Solutions

This protocol incorporates best practices for achieving kinetic solubility for initial screening.

  • Preparation: Accurately weigh the desired amount of your halogenated imidazo[1,2-c]pyrimidine into a sterile glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve your target concentration (start with 1-10 mM).[8]

  • Initial Mixing: Vortex the solution vigorously for 2-3 minutes at room temperature.

  • Visual Inspection: Check for any undissolved particulate matter against a light source.

  • Sonication: If particles are present, place the vial in a bath sonicator for 10-15 minutes.

  • Gentle Heating: If the solution is still not clear, place it in a water bath set to 37°C for 10 minutes, vortexing intermittently.[8] Caution: Do not overheat, as this may cause compound degradation.

  • Final Inspection: If the solution is clear, it is ready for use. If particulates remain, the compound is likely insoluble at this concentration under these conditions. Consider preparing a more dilute stock.

  • Storage: Store stock solutions in tightly sealed, single-use aliquots at -20°C or -80°C to prevent freeze-thaw cycles and moisture absorption.

Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility

This is the reference method for establishing equilibrium solubility, crucial for advanced drug development stages.[4][10]

  • Compound Addition: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure solid material will remain even after equilibrium is reached.

  • Buffer Addition: Add a precise volume (e.g., 1 mL) of the relevant aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. Some compounds may require 48-72 hours to reach full equilibrium.[10]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the supernatant from the solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15-20 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet. For best results, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a series of dilutions of the supernatant in a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared with a known concentration of the compound.[9][10]

  • Calculation: The measured concentration of the saturated supernatant represents the thermodynamic solubility of the compound in that specific buffer.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 637-643. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Bull, J. A., & Futar, A. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Future Medicinal Chemistry. [Link]

  • Soloshonok, V. (2020, April 9). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Quora. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Aparisi, A., et al. (2022). Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Omega. [Link]

  • Lin, F. Y., et al. (2020). Halogen Bond: Its Role beyond Drug-Target Binding Affinity for Drug Discovery and Development. Molecules. [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Reddit. (2019, June 22). How do halogens and sulfur confer lipid-solubility to a molecule?[Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved February 26, 2026, from [Link]

  • Lab Chemicals. (2025, December 12). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 26, 2026, from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]

  • Wikipedia. (n.d.). Lattice energy. Retrieved February 26, 2026, from [Link]

  • Mega Lecture. (n.d.). CHAPTER 20: Lattice Energy. Retrieved February 26, 2026, from [Link]

Sources

Optimization

Troubleshooting C-3 vs C-8 bromination patterns in imidazo[1,2-c]pyrimidines

Welcome to the technical support center for imidazo[1,2-c]pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazo[1,2-c]pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this important heterocyclic scaffold. We understand that controlling regioselectivity during electrophilic substitution, particularly bromination, is a frequent and critical challenge.

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles governing reactivity. Our goal is to empower you to troubleshoot your experiments effectively by understanding the "why" behind each experimental choice.

Section 1: Frequently Asked Questions - The Fundamentals of Reactivity

This section addresses the foundational concepts that dictate the bromination patterns of the imidazo[1,2-c]pyrimidine core.

Q1: Why is regioselectivity between the C-3 and C-8 positions the primary challenge in the bromination of imidazo[1,2-c]pyrimidines?

A: The challenge arises from the distinct electronic nature of the two fused rings. The imidazo[1,2-c]pyrimidine system consists of an electron-rich five-membered imidazole ring fused to a relatively electron-deficient six-membered pyrimidine ring.

  • Imidazole Ring (Electron-Rich): This ring is the preferred site for electrophilic aromatic substitution. The C-3 position, in particular, is the most nucleophilic carbon. Electrophilic attack at C-3 generates a cationic intermediate (a Wheland intermediate) where the positive charge is effectively delocalized across the nitrogen atoms without disrupting the aromaticity of the adjacent pyrimidine ring. This makes C-3 the kinetically favored site of attack.[1][2]

  • Pyrimidine Ring (Electron-Deficient): The two nitrogen atoms in the pyrimidine ring withdraw electron density, making it significantly less reactive towards electrophiles compared to the imidazole portion. However, under more forcing conditions or when the C-3 position is blocked, substitution can occur, with the C-8 position being a potential, albeit less reactive, site.

The competition between the highly activated C-3 position and other sites like C-8 is the crux of the regioselectivity problem.

Q2: What is the general mechanism for electrophilic bromination on this scaffold?

A: The reaction follows the classical electrophilic aromatic substitution (SEAr) mechanism.[3]

  • Generation of the Electrophile: The brominating agent (e.g., N-Bromosuccinimide (NBS) or molecular bromine, Br₂) generates an electrophilic bromine species (Br⁺ or a polarized Br-Br/Br-N bond).

  • Nucleophilic Attack (Rate-Determining Step): The electron-rich π-system of the imidazole ring attacks the electrophilic bromine. This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. As discussed, attack at C-3 is generally faster due to the superior stability of the resulting intermediate.[1]

  • Deprotonation & Aromatization: A base in the reaction mixture (which could be the solvent or the succinimide anion if using NBS) removes the proton from the carbon that was attacked, restoring the aromatic system and yielding the final bromo-substituted product.

dot graph "Electrophilic_Bromination_Mechanism" { layout=neato; graph [bgcolor="#F1F3F4", splines=ortho, label="Fig 1. General Mechanism for C-3 Bromination", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: A simplified workflow of the SEAr mechanism for C-3 bromination.

Section 2: Troubleshooting Guide - Controlling C-3 vs. C-8 Selectivity

This section provides actionable advice for common experimental challenges.

Scenario 1: "My reaction is producing an inseparable mixture of C-3 and C-8 bromo-isomers. How can I improve the selectivity for the C-3 position?"

This is a classic case of kinetic versus thermodynamic control. The C-3 isomer is the product of the faster reaction (kinetic control). To favor it, you need to use conditions that do not allow the reaction to equilibrate or proceed to less reactive sites.

Troubleshooting Workflow:

dot graph "Troubleshooting_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4", label="Fig 2. Troubleshooting Workflow for C-3 Selectivity", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: A decision-making flowchart to enhance C-3 bromination selectivity.

Detailed Explanation & Protocol:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for kinetically controlled bromination.[4][5] Unlike liquid bromine, which can lead to over-bromination and side reactions, NBS is a solid that provides a low equilibrium concentration of Br₂.[6] This gentler approach ensures that only the most reactive site (C-3) is targeted.

  • Temperature Control: Lowering the reaction temperature significantly favors the kinetic product. By reducing the available thermal energy, you prevent the reaction from overcoming the higher activation energy barrier required for substitution at the less reactive C-8 position.

  • Solvent: Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred.[7] They are effective at solubilizing the substrate and reagent without participating in the reaction.

ParameterRecommendation for C-3 SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low concentration of electrophilic bromine, favoring attack at the most nucleophilic site.[6]
Equivalents 1.0 - 1.1 eq.Minimizes the risk of di-bromination.
Temperature -10 °C to 0 °CFavors the kinetic product by limiting energy to overcome higher activation barriers for other positions.[7]
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Aprotic, non-coordinating solvents that prevent side reactions.
Additives None initially (Lewis acids can alter selectivity)Keeping the system simple is key for kinetic control.

Recommended Protocol for Selective C-3 Bromination: See Section 4 for a detailed, step-by-step experimental procedure.

Scenario 2: "I need to synthesize the C-8 bromo-isomer, but my reactions consistently yield the C-3 product. What strategies can I employ?"

Synthesizing the thermodynamically-controlled or less reactive C-8 isomer is a more advanced challenge that often requires a multi-step strategy, as direct bromination is unlikely to be selective.

Strategy 1: Block and De-block This is the most common and reliable approach. You first protect the highly reactive C-3 position with a removable group, perform the bromination which will now be directed to the next most reactive site (presumably C-8), and then remove the blocking group.

dot graph "Blocking_Group_Strategy" { graph [bgcolor="#F1F3F4", label="Fig 3. C-8 Bromination via a Blocking Group Strategy", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} enddot Caption: A workflow for synthesizing the C-8 bromo isomer using a protective group.

  • Potential Blocking Groups: Groups like Iodine (I) or a trialkylsilyl group (e.g., -SiMe₃) are possibilities. An iodinated intermediate could be formed, followed by bromination, and then selective de-iodination. This requires careful development of orthogonal reaction conditions.

Strategy 2: Exploiting Steric Hindrance If your substrate has a bulky substituent at the C-2 or N-1 position, it might sterically hinder the approach of the brominating agent to the C-3 position, potentially allowing for some level of C-8 substitution. This is highly substrate-dependent.

Strategy 3: Halogen Dance Reaction In some heterocyclic systems, a halogen atom can migrate from one position to another under the influence of a strong base (e.g., LDA) at low temperatures. If you can synthesize the C-3 bromo isomer, it might be possible to induce its migration to the thermodynamically more stable C-8 position. This is an advanced technique that requires significant optimization.

Section 3: Analytical Characterization - Distinguishing Isomers

Unambiguous identification of your C-3 and C-8 isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Q: How can I use ¹H and ¹³C NMR to differentiate between my C-3 and C-8 bromo-isomers?

A: The position of the bromine atom significantly alters the electronic environment of the nearby protons and carbons, leading to predictable changes in their chemical shifts.

  • ¹H NMR:

    • C-3 Bromination: The most dramatic effect will be the disappearance of the H-3 proton signal. You will also observe downfield shifts for the adjacent H-2 proton due to the inductive effect of the bromine.

    • C-8 Bromination: The H-8 proton signal will disappear. The adjacent H-7 proton will likely experience a downfield shift. The signals for H-2 and H-3 in the imidazole ring should be largely unaffected compared to the starting material.

  • ¹³C NMR: The carbon directly attached to the bromine (C-3 or C-8) will show a significant upfield shift due to the "heavy atom effect," while adjacent carbons may shift slightly.

  • 2D NMR (NOESY/HMBC): For definitive proof, 2D NMR is invaluable.

    • NOESY: A Nuclear Overhauser Effect (NOE) correlation between a substituent at C-2 and the H-8 proton would rule out C-3 bromination. Conversely, an NOE between a C-2 substituent and a proton on the pyrimidine ring would be complex to interpret without more data.

    • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum will show correlations between protons and carbons that are 2 or 3 bonds away. For example, in the C-8 bromo isomer, you would expect to see a correlation from the H-7 proton to the C-8a bridgehead carbon, but not from H-3.[8]

Table of Expected ¹H NMR Shifts (Illustrative):

Proton PositionUnsubstituted (ppm, approx.)3-Bromo Isomer (ppm, approx.)8-Bromo Isomer (ppm, approx.)
H-2 7.8 - 8.28.0 - 8.4 (Downfield shift)7.8 - 8.2 (Minor change)
H-3 7.5 - 7.9Signal Absent 7.5 - 7.9 (Minor change)
H-7 8.5 - 8.98.5 - 8.9 (Minor change)8.7 - 9.1 (Downfield shift)
H-8 7.0 - 7.47.0 - 7.4 (Minor change)Signal Absent

Note: Actual chemical shifts are highly dependent on the solvent and other substituents on the ring system.

Section 4: Validated Experimental Protocols

Protocol 1: Selective C-3 Bromination of a Substituted Imidazo[1,2-c]pyrimidine

This protocol is designed to maximize selectivity for the kinetic C-3 product.

Materials:

  • Substituted Imidazo[1,2-c]pyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq)[7]

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware, magnetic stirrer, and cooling bath (ice/salt or cryocooler)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the imidazo[1,2-c]pyrimidine substrate (e.g., 1.0 mmol).

  • Dissolution: Add anhydrous DCM (e.g., 10 mL) and stir until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For more sensitive substrates, cooling to -10 °C is recommended.

  • Reagent Addition: Add recrystallized NBS (1.05 mmol) to the cooled solution in one portion. Note: Using freshly recrystallized NBS is crucial as aged NBS can contain free bromine, which decreases selectivity.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours. Look for the consumption of the starting material and the appearance of a single major product spot.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to consume any unreacted NBS or bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) (15 mL), followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-bromo-imidazo[1,2-c]pyrimidine.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • Yu, B. et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances. [Link]

  • Username 'long' (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Wang, G. et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Mohammed, S. H., et al. (2024). Imidazo[1,2-c]pyrimidine Azo-Dyes: Synthesis, Characterization, DFT, and Fluorescence Properties. Russian Journal of General Chemistry. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Bakunov, S. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reference Standard Characterization Guide: 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine

This guide serves as a definitive technical reference for the characterization and qualification of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine as a primary or secondary reference standard.[1] Unlike the ubiquitous imidazo[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the characterization and qualification of 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine as a primary or secondary reference standard.[1]

Unlike the ubiquitous imidazo[1,2-a]pyrimidine scaffold, the [1,2-c] fused system is a rarer isomer often encountered as a critical intermediate in the synthesis of kinase inhibitors (e.g., PI3K or BTK targets).[1] Its structural characterization presents unique challenges due to the potential for regioisomerism (vs. the [1,2-a] analog) and the specific lability of the C3-Bromine and C7-Chlorine handles.

[1]

Executive Summary & Comparison of Grades

Objective: To establish a "Gold Standard" analytical profile for 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine, distinguishing it from lower-grade reagents.

For drug development, a simple identity check (1H NMR) is insufficient.[1] The table below compares the required data packages for different material grades.

FeatureReagent Grade Working Standard Certified Reference Material (CRM)
Intended Use Synthesis starting materialRoutine in-house QC (HPLC retention time)Quantitation, impurity calculation, regulatory filing
Purity Assignment Area % (HPLC-UV)Area % corrected for water/solventsMass Balance (100% - Impurities - Water - Residuals - Inorganics)
Structural ID 1H NMR1H NMR, MS2D NMR (NOESY/HMBC), 13C, MS, IR, Elemental
Homogeneity AssumedVerifiedStatistically Validated
Potency Not definedAssigned vs. PrimaryAbsolute Potency (qNMR or Mass Balance)

Structural Elucidation: The Isomer Challenge

The most critical risk in characterizing this molecule is misidentifying the imidazo[1,2-a]pyrimidine isomer (a common thermodynamic byproduct) as the desired imidazo[1,2-c]pyrimidine.[1]

Distinguishing [1,2-c] from [1,2-a] Fusions

The connectivity of the bridgehead nitrogen and the pyrimidine nitrogen is distinct.[1]

  • Imidazo[1,2-a]pyrimidine: The bridgehead nitrogen (N1) and the second pyrimidine nitrogen (N4) are separated by two carbons.[1]

  • Imidazo[1,2-c]pyrimidine: The arrangement of nitrogens in the pyrimidine ring differs relative to the bridgehead.[1]

The Definitive Experiment: 1H-15N HMBC Standard 1H NMR is often inconclusive due to overlapping aromatic signals.[1] You must perform Heteronuclear Multiple Bond Correlation (HMBC).[1]

  • Protocol: Run 1H-15N HMBC (or 1H-13C HMBC if 15N is unavailable).

  • Diagnostic Correlation: Look for the coupling between the bridgehead proton (H2 or H5 depending on substitution) and the bridgehead carbons.[1]

    • In the [1,2-c] system, the proton at the C5 position (pyrimidine ring) will show a specific 3-bond correlation to the bridgehead carbon that differs from the [1,2-a] pattern.[1]

    • NOESY: In the [1,2-c] isomer, the spatial proximity of the C3-Br substituent to the C5-H (pyrimidine) is distinct from the [1,2-a] isomer where C3 is close to C5 but the ring geometry affects the NOE intensity.[1]

Halogen Regiochemistry (3-Br, 7-Cl)[1]
  • 3-Bromo Position: Confirmed by the absence of the imidazole C3 proton (typically a singlet around 7.5–8.0 ppm in the unsubstituted parent).[1]

  • 7-Chloro Position: Confirmed by 13C NMR chemical shift analysis. The C7 carbon attached to Chlorine will appear upfield relative to a C-H, but downfield relative to C-Br.[1]

    • Expected 13C Shift (C-Cl): ~135–150 ppm (depending on shielding).[1]

    • Expected 13C Shift (C-Br): ~90–110 ppm (distinctive high-field shift for C-Br).[1]

Purity & Impurity Profiling (The "Fingerprint")

Quantifying purity requires resolving the molecule from its likely synthetic impurities.[1]

Mass Spectrometry (Isotope Pattern Analysis)

The combination of one Bromine and one Chlorine atom creates a unique isotopic "fingerprint" that is self-validating.[1]

  • Theory:

  • Diagnostic M+ Pattern:

    • M (100%) :

      
      [1]
      
    • M+2 (~130%) : (

      
      ) + (
      
      
      
      ) — This is the base peak.[1]
    • M+4 (~30%) :

      
      [1]
      
  • Application: If your MS spectrum does not match this 100:130:30 intensity ratio, you have contamination (e.g., de-brominated or de-chlorinated byproducts).[1]

HPLC Method Development (UPLC-UV-MS)

Column Selection: The basic nitrogen atoms can cause tailing.[1] Use a charged surface hybrid (CSH) or high-pH stable C18 column.[1]

  • Stationary Phase: C18 (e.g., Waters XSelect CSH or Agilent Zorbax Eclipse Plus), 1.7 µm or 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) — Basic pH suppresses protonation, improving peak shape for this heterocycle.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 220 nm (impurities).[1]

Analytical Workflow Diagrams

Diagram 1: Reference Standard Qualification Logic

This workflow ensures the material is suitable for use as a primary calibrator.

ReferenceStandardQualification RawMaterial Crude 3-Br-7-Cl-Imidazo[1,2-c]pyrimidine Recrystallization Recrystallization (EtOH/Water or EtOAc) RawMaterial->Recrystallization Drying Vacuum Drying (Remove Residual Solvents) Recrystallization->Drying Identity Structural ID (1H/13C NMR, 2D HMBC, MS) Drying->Identity PurityCheck Purity Assessment Identity->PurityCheck HPLC HPLC-UV/MS (Chromatographic Purity) PurityCheck->HPLC Residuals GC-HS (Solvents) ROI (Inorganics) KF (Water) PurityCheck->Residuals Decision Purity > 99.0%? HPLC->Decision Residuals->Decision Decision->Recrystallization No (Re-process) MassBalance Mass Balance Calculation P = (100 - %Imp - %H2O - %Solv - %ROI) Decision->MassBalance Yes qNMR Orthogonal Potency (qNMR using TCNB internal std) Decision->qNMR Yes FinalCOA Generate COA (Primary Reference Standard) MassBalance->FinalCOA qNMR->FinalCOA

Caption: Workflow for qualifying the 3-Bromo-7-chloroimidazo[1,2-c]pyrimidine reference standard using Mass Balance and Orthogonal qNMR.

Diagram 2: Isomer Differentiation Strategy

How to scientifically rule out the [1,2-a] isomer.

IsomerDifferentiation Sample Unknown Isomer (Imidazo-Pyrimidine Core) HMBC Run 1H-15N HMBC (Long-range N-H coupling) Sample->HMBC Analysis Analyze Bridgehead N Coupling Pattern HMBC->Analysis ResultA Pattern A: Consistent with [1,2-a] (N1-C2-N4 spacing) Analysis->ResultA Type A correlations ResultC Pattern C: Consistent with [1,2-c] (Unique Bridgehead Coupling) Analysis->ResultC Type C correlations

Caption: HMBC logic for distinguishing the [1,2-c] scaffold from the thermodynamic [1,2-a] byproduct.

Experimental Protocols

Mass Balance Purity Calculation

To assign a potency value (e.g., 99.4%) to your standard, do not rely on HPLC area alone.[1] Use the Mass Balance Equation :


[1]

Required Data Inputs:

  • 
    :  Total impurities by HPLC-UV (254 nm).
    
  • 
    :  Karl Fischer Titration (Coulometric).[1] Note: These heterocycles can be hygroscopic.[1]
    
  • 
    :  GC-Headspace (for Ethanol/EtOAc/DMF).[1]
    
  • 
    :  Residue on Ignition (ROI) / Sulfated Ash.[1]
    
qNMR (Quantitative NMR) - The Orthogonal Check

If the Mass Balance approach is ambiguous (e.g., due to UV response factor differences), use qNMR.[1]

  • Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[1]

  • Solvent: DMSO-d6 (Assures solubility of the halogenated core).[1]

  • Delay (d1): Set to

    
     (typically 30–60 seconds) to ensure full relaxation.
    
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)[1][2][3][4][5][6]

References

  • ICH Guidelines. Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1] International Council for Harmonisation.[1] Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[1] USP-NF.[1] Link

  • Revankar, G. R., et al. (1976).[1] "Imidazo[1,2-c]pyrimidine nucleosides. Synthesis and biological evaluation." Journal of Medicinal Chemistry, 19(6), 814-816.[1] (Foundational synthesis of the [1,2-c] core). Link[1]

  • Goel, A., et al. (2012).[1] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview." RSC Advances. (Useful for contrasting the [1,2-a] synthesis vs [1,2-c]). Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][5][7] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-chloroimidazo[1,2-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-chloroimidazo[1,2-c]pyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.